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Compound of Interest

Compound Name: Styramate

Cat. No.: B1681148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the historical clinical data of Styramate, a

centrally acting skeletal muscle relaxant and anticonvulsant. Due to the limited availability of

full-text historical clinical publications from the 1960s, a direct quantitative comparison of

Styramate with contemporary and modern alternatives is challenging. This document

summarizes the available information on Styramate and presents a detailed comparison with

two other skeletal muscle relaxants, Carisoprodol and Cyclobenzaprine, based on more recent

and accessible clinical trial data.

Overview of Styramate and Comparator Drugs
Styramate (brand name Sinaxar) was developed in the mid-20th century and was noted for its

muscle relaxant and anticonvulsant properties without producing significant sedation at

therapeutic doses. Carisoprodol, approved in 1959, and Cyclobenzaprine, approved in 1977,

are also centrally acting skeletal muscle relaxants widely used for the management of acute

painful musculoskeletal conditions.

Efficacy Data
Detailed quantitative efficacy data from the primary clinical trials of Styramate in the 1960s are

not readily available in accessible literature. However, historical reports suggest its

effectiveness in treating muscle spasms associated with various neurological and
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musculoskeletal disorders. The following tables provide a summary of more recent clinical

efficacy data for Carisoprodol and Cyclobenzaprine.

Table 1: Efficacy of Carisoprodol in Acute, Painful Musculoskeletal Conditions

Trial
ID/Referenc
e

Patient
Population

Intervention Comparator
Primary
Efficacy
Endpoint(s)

Results

NCT0035721

1

Adults with

acute lower

back spasm

Carisoprodol

250 mg TID
Placebo

Patient-rated

global

impression of

change;

Patient-rated

relief from

starting

backache

Carisoprodol

was

significantly

more

effective than

placebo in

improving

global

impression

and providing

relief from

backache.

Malanga et

al., 2003

Adults with

acute, painful

musculoskele

tal conditions

of the back

Carisoprodol

350 mg QID
Placebo

Patient-rated

global

impression of

change;

Patient-rated

relief from

starting

backache

Carisoprodol

was

significantly

superior to

placebo on all

primary

efficacy

measures.

Table 2: Efficacy of Cyclobenzaprine in Acute Muscle Spasm
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Trial
ID/Referenc
e

Patient
Population

Intervention Comparator
Primary
Efficacy
Endpoint(s)

Results

Borenstein et

al., 2003

Adults with

acute painful

muscle

spasm of the

lumbar or

cervical

region

Cyclobenzapr

ine 5 mg or

10 mg TID

Placebo

Patient-rated

clinical global

impression of

change;

Medication

helpfulness;

Relief from

starting

backache

Both 5 mg

and 10 mg

doses of

cyclobenzapri

ne were

significantly

more

effective than

placebo. The

5 mg dose

was as

effective as

the 10 mg

dose with

less sedation.

[1]

NCT0024638

9

Adults with

acute back or

neck muscle

pain with

spasm

Cyclobenzapr

ine 5 mg TID

alone or with

Ibuprofen

Cyclobenzapr

ine 5 mg TID

alone

Subject-rated

global

impression of

change

The study

evaluated the

effectiveness

of

combination

therapy.

Safety and Tolerability
Historical accounts suggest Styramate was well-tolerated, with a key advantage being its non-

sedative nature at therapeutic doses. The following tables summarize the safety profiles of

Carisoprodol and Cyclobenzaprine from more recent clinical trials.

Table 3: Safety Profile of Carisoprodol
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Trial
ID/Reference

Most Common
Adverse
Events

Incidence in
Carisoprodol
Group

Incidence in
Placebo Group

Serious
Adverse
Events

NCT00357211

Drowsiness,

Dizziness,

Headache

Not specified in

available data

Not specified in

available data

Not specified in

available data

Malanga et al.,

2003

Drowsiness,

Dizziness,

Headache

Drowsiness:

13%, Dizziness:

7%, Headache:

5%

Drowsiness: 6%,

Dizziness: 2%,

Headache: 5%

No serious

adverse events

related to

carisoprodol

were reported.

Table 4: Safety Profile of Cyclobenzaprine

Trial
ID/Reference

Most Common
Adverse
Events

Incidence in
Cyclobenzapri
ne Group

Incidence in
Placebo Group

Serious
Adverse
Events

Borenstein et al.,

2003

Somnolence, Dry

mouth

Somnolence

(5mg/10mg):

29%/39%, Dry

mouth

(5mg/10mg):

21%/32%

Somnolence:

11%, Dry mouth:

7%

Not specified in

available data

NCT00246389

Drowsiness,

Dizziness, Dry

Mouth

Not specified in

available data

Not specified in

available data

Not specified in

available data

Experimental Protocols
Detailed experimental protocols from the original Styramate clinical trials are not available.

However, based on the standards of the time and the design of later studies for similar drugs, it

can be inferred that the trials were likely observational or compared Styramate to placebo or
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other available treatments. Key elements of the protocols for the comparator drugs are outlined

below.

Carisoprodol (NCT00357211)
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Inclusion Criteria: Male or female patients, 18 to 65 years of age, with a clinical diagnosis of

acute, painful muscle spasm of the lower back.

Exclusion Criteria: History of hypersensitivity to carisoprodol, pregnant or lactating females,

significant renal or hepatic impairment.

Outcome Measures:

Patient-rated global impression of change (5-point scale).

Patient-rated relief from starting backache (5-point scale).

Roland-Morris Disability Questionnaire.

Physician's assessment of range of motion.

Cyclobenzaprine (Borenstein et al., 2003)
Study Design: Two randomized, double-blind, placebo-controlled, parallel-group trials.

Inclusion Criteria: Adult patients with acute painful muscle spasm of the lumbar or cervical

region.

Exclusion Criteria: Not detailed in the abstract.

Outcome Measures:

Patient-rated clinical global impression of change.

Medication helpfulness.
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Relief from starting backache.

Visualizations
The following diagrams illustrate the general workflow of a clinical trial for a muscle relaxant

and a simplified signaling pathway potentially relevant to centrally acting muscle relaxants.

Screening & Enrollment Treatment Phase Follow-up & Analysis

Patient Screening Informed Consent Baseline Assessment Randomization Drug Administration
(Styramate/Comparator/Placebo)

Monitoring for
Efficacy & Safety

End-of-Treatment
Assessment

Data Collection
& Analysis Final Report

Click to download full resolution via product page

Caption: A generalized workflow for a clinical trial of a muscle relaxant.
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Caption: A simplified hypothetical signaling pathway for a centrally acting muscle relaxant.

Conclusion
While Styramate was historically considered an effective and well-tolerated muscle relaxant,

the lack of accessible, detailed clinical trial data from its era of primary use makes direct,
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quantitative comparisons with modern alternatives difficult. The available information suggests

it was a promising agent with a favorable safety profile, particularly its non-sedative nature. In

contrast, Carisoprodol and Cyclobenzaprine have been extensively studied in more recent,

well-documented clinical trials, which provide robust evidence for their efficacy and safety in the

treatment of acute muscle spasms. This guide provides a framework for understanding the

historical context of Styramate while offering a data-driven comparison with currently utilized

therapies. Further research into historical medical archives may yet uncover the detailed

clinical data needed for a more complete validation of Styramate's clinical performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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